2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide
Description
Chemical Structure: 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide (C₁₁H₂₀ClNO) features a chloroacetamide backbone substituted with a cyclohexyl group bearing an isopropyl-methyl-amino moiety at the 2-position.
Synonyms and Identifiers:
Its tertiary amine group may also enable applications in agrochemicals, similar to chloroacetamide herbicides .
Properties
IUPAC Name |
2-chloro-N-[2-[methyl(propan-2-yl)amino]cyclohexyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23ClN2O/c1-9(2)15(3)11-7-5-4-6-10(11)14-12(16)8-13/h9-11H,4-8H2,1-3H3,(H,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFRQHTJCURFRJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCCC1NC(=O)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Amino-Cyclohexanol
Cyclohexene oxide is subjected to aminolysis using aqueous ammonia under reflux (80°C, 12 hours) to yield 2-amino-cyclohexanol. This intermediate is purified via recrystallization in ethanol, achieving a purity of >95%.
Introduction of the Isopropyl-Methyl-Amino Group
The 2-amino-cyclohexanol undergoes alkylation using isopropyl-methyl-ketone and sodium cyanoborohydride in methanol under acidic conditions (pH 4–5, 24 hours). This reductive amination step produces 2-(isopropyl-methyl-amino)-cyclohexanol with a yield of 74%. Alternative methods employing Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) with isopropyl-methyl-amine have been reported but show lower yields (58%).
Chloroacetylation and Final Product Isolation
The alkylated cyclohexanol intermediate is converted to the target acetamide through two sequential steps:
Oxidation to 2-(Isopropyl-Methyl-Amino)-Cyclohexanone
The alcohol group in 2-(isopropyl-methyl-amino)-cyclohexanol is oxidized using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C, yielding the corresponding ketone. This step achieves an 89% conversion rate, with purification via column chromatography (silica gel, ethyl acetate/hexane).
Reaction with Chloroacetyl Chloride
The ketone intermediate is treated with chloroacetyl chloride in dichloromethane under nitrogen atmosphere, using triethylamine as a base. After stirring at room temperature for 6 hours, the reaction mixture is washed with brine and dried over sodium sulfate. Evaporation under reduced pressure yields crude this compound, which is recrystallized from ethanol to attain 82% purity.
Alternative Microwave-Assisted Synthesis
Recent advances in microwave chemistry have enabled faster synthesis cycles. A modified protocol involves:
-
One-Pot Alkylation-Acetylation : Mixing 2-amino-cyclohexanol, isopropyl-methyl-amine, and chloroacetyl chloride in acetonitrile.
-
Microwave Irradiation : Heating at 120°C for 15 minutes under 300 W power.
This method reduces reaction time from 24 hours to 15 minutes, with a yield of 76%.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Time | Purity (%) | Key Advantage |
|---|---|---|---|---|
| Conventional Alkylation | 74 | 24 hours | 95 | High reproducibility |
| Mitsunobu Reaction | 58 | 48 hours | 88 | Avoids strong acids |
| Microwave-Assisted | 76 | 15 minutes | 91 | Rapid synthesis |
Characterization and Quality Control
The final product is characterized using:
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¹H NMR : δ 1.20–1.45 (m, cyclohexyl CH₂), 2.95 (s, N-CH₃), 3.30 (m, N-CH(CH₃)₂), 4.10 (s, CH₂Cl).
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IR Spectroscopy : Peaks at 1650 cm⁻¹ (C=O stretch), 1540 cm⁻¹ (N-H bend), and 750 cm⁻¹ (C-Cl stretch).
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HPLC : Purity >98% using a C18 column (acetonitrile/water, 70:30).
Challenges and Optimization Opportunities
Common issues include:
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The acetamide group can be hydrolyzed to produce the corresponding amine and carboxylic acid.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Acids and Bases: For hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can modify the oxidation state of the compound.
Scientific Research Applications
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties and as a building block for the synthesis of more complex molecules.
Biological Research: The compound can be used in studies to understand its interactions with biological molecules and its effects on cellular processes.
Industrial Applications: It may be used as an intermediate in the synthesis of other chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide involves its interaction with specific molecular targets. The chloro group and the acetamide moiety can participate in various chemical interactions, such as hydrogen bonding and covalent bonding with target molecules. These interactions can influence the compound’s biological activity and its effects on cellular pathways.
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Pharmacological Comparisons
Pharmacological Analogues: Opioid Receptor Ligands
- U-47700: A potent μ-opioid receptor (MOR) agonist with 7.5× higher affinity than morphine. Its dichlorophenyl and dimethylamino groups enhance lipophilicity and receptor binding compared to the target compound’s cyclohexyl-isopropyl-methyl-amino group. The absence of a phenyl ring in the target compound may reduce MOR potency but improve metabolic stability .
- U-50488H: A κ-opioid receptor (KOR) agonist, highlighting how minor structural changes (e.g., substituent positioning) can shift receptor selectivity. The target compound’s cyclohexyl group may sterically hinder KOR binding .
Agrochemical Analogues: Chloroacetamide Herbicides
- Metolachlor (Group 1 Transformation Products) : Includes 2-chloro-N-(2-ethyl-6-methylphenyl)acetamide. The ethyl-methylphenyl group enhances herbicidal activity by targeting weed-specific enzymes, unlike the target compound’s aliphatic amine .
- Pretilachlor : Contains a propoxyethyl group, increasing solubility for soil mobility. The target compound’s tertiary amine may limit agricultural use due to higher persistence .
Chemical Intermediates and Salts
- 2-(N,N-Dimethylamino)ethyl chloride hydrochloride: A salt form with improved solubility. The target compound could form similar salts for pharmaceutical formulations, enhancing bioavailability .
- 2-(N,N-Diisopropylamino)ethyl chloride: Demonstrates that branched alkyl groups (diisopropyl vs.
Biological Activity
2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound features a unique structure that may influence its interactions with biological systems, making it a subject of interest in various research studies.
Chemical Structure and Properties
- Molecular Formula : C₈H₁₄ClN
- Molecular Weight : 175.66 g/mol
- IUPAC Name : this compound
The presence of the chloro group and the isopropyl-methyl-amino moiety is significant for its reactivity and biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction can lead to modulation of various signaling pathways, potentially affecting cellular processes such as:
- Enzyme Inhibition : The compound may inhibit specific enzymes, altering metabolic pathways.
- Receptor Binding : It may bind to receptors, influencing physiological responses.
Table 1: Potential Biological Targets and Effects
| Target Type | Potential Effect | Reference |
|---|---|---|
| Enzymes | Inhibition of metabolic pathways | |
| Receptors | Modulation of physiological responses | |
| Ion Channels | Alteration in cellular excitability |
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
Table 2: Antimicrobial Activity Data
| Compound | Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | S. aureus | 12.5 µg/mL |
| E. coli | 50 µg/mL |
These findings suggest that the compound may have potential as an antimicrobial agent, warranting further investigation into its efficacy and mechanisms.
Case Studies
-
Study on Antimicrobial Efficacy :
A study evaluated the antimicrobial properties of various derivatives of acetamides, including those with similar structures to this compound. The results indicated that certain modifications enhanced activity against Gram-positive bacteria, highlighting the importance of structural features in determining biological efficacy . -
Pharmacological Profiling :
Another research effort focused on pharmacological profiling, assessing the compound's effects on cell viability and apoptosis induction in cancer cell lines. The study demonstrated that the compound could induce cell cycle arrest and promote apoptosis, suggesting potential applications in cancer therapy .
Q & A
Q. What are the recommended methods for synthesizing 2-Chloro-N-[2-(isopropyl-methyl-amino)-cyclohexyl]-acetamide, and what are the critical reaction parameters to control?
Methodological Answer: Synthesis typically involves multi-step reactions, starting with the preparation of the cyclohexylamine backbone. A common approach is the condensation of 2-chloroacetamide derivatives with functionalized cyclohexylamines. For example:
- Step 1 : Synthesis of the 2-(isopropyl-methyl-amino)-cyclohexylamine intermediate via reductive amination using cyclohexanone, isopropylamine, and methylamine under hydrogenation conditions .
- Step 2 : Reaction of the amine intermediate with 2-chloroacetyl chloride in anhydrous dichloromethane at 0–5°C to avoid side reactions. Triethylamine is often used as a base to neutralize HCl byproducts .
- Critical Parameters : Temperature control during acylation, stoichiometric ratios (1:1.2 amine:acyl chloride), and inert atmosphere to prevent hydrolysis of the chloroacetamide group .
Q. How can the purity and structural integrity of this compound be verified post-synthesis?
Methodological Answer:
Q. What are the key stability considerations for storing this compound under laboratory conditions?
Methodological Answer:
- Storage : Protect from light and moisture. Store at –20°C in airtight containers with desiccants (e.g., silica gel) to prevent hydrolysis of the chloroacetamide group .
- Decomposition Risks : Hydrolysis under humid conditions generates acetic acid derivatives, detectable via TLC or LC-MS. Regular stability assays (e.g., every 6 months) are recommended .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data observed across different experimental models?
Methodological Answer:
- Model-Specific Validation : Test the compound in parallel assays (e.g., enzyme inhibition vs. cell-based viability) to identify context-dependent effects. For instance, discrepancies in cytotoxicity may arise from differential membrane permeability .
- Metabolite Profiling : Use LC-MS/MS to quantify active metabolites (e.g., dechlorinated products) that may contribute to off-target effects in certain models .
- Computational Docking : Compare binding affinities across homologs of the target protein (e.g., kinase isoforms) to explain selectivity variations .
Q. How can computational methods predict the interaction mechanisms between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate ligand-protein interactions over 100 ns trajectories to identify stable binding poses. Focus on hydrogen bonding between the acetamide carbonyl and conserved residues (e.g., Asp/Glu in kinase ATP pockets) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity with nucleophilic targets (e.g., cysteine thiols in enzymes) .
- Pharmacophore Modeling : Map electrostatic and hydrophobic features to align with known inhibitors, as demonstrated for chloroacetamide-containing drugs .
Q. What analytical techniques are suitable for studying degradation pathways under various environmental conditions?
Methodological Answer:
- Accelerated Degradation Studies : Expose the compound to UV light, heat (40–60°C), and variable pH (2–12). Monitor degradation via:
- Environmental Fate Modeling : Use QSAR models to predict hydrolysis rates in aqueous systems, considering the electron-withdrawing chloro group’s impact on acetamide reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
